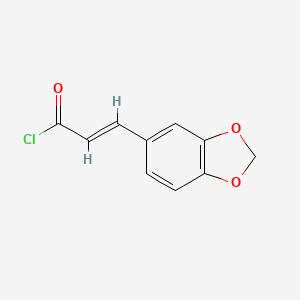

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is an organic compound that features a benzodioxole ring attached to an acryloyl chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride typically involves the reaction of 1,3-benzodioxole with acryloyl chloride under specific conditions. The process often requires a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The acryloyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.

Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with nucleophiles or electrophiles.

Oxidation and Reduction: The benzodioxole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for modifying the benzodioxole ring. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions can produce various adducts depending on the nature of the nucleophile or electrophile.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, enabling the creation of diverse chemical structures.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential to create new pharmaceutical agents. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mécanisme D'action

The mechanism of action of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride involves its ability to react with nucleophiles and electrophiles. The acryloyl chloride group is highly reactive, allowing it to form covalent bonds with various substrates. This reactivity can be exploited to modify molecular structures and create new compounds with desired properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Benzodioxole: A parent compound with a similar benzodioxole ring structure.

Acryloyl Chloride: A simpler compound with the reactive acryloyl chloride group.

Benzodioxole Derivatives: Compounds with various substituents on the benzodioxole ring, exhibiting different reactivities and properties.

Uniqueness

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is unique due to the combination of the benzodioxole ring and the acryloyl chloride group. This combination imparts distinct reactivity and potential applications that are not observed in simpler or structurally different compounds. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Activité Biologique

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is a compound derived from benzodioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8O4Cl

- Molecular Weight : 224.62 g/mol

- CAS Number : 38489-76-8

- Density : 1.41 g/cm³

- Boiling Point : 361.5 ºC at 760 mmHg

- Flash Point : 148.9 ºC

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. The compound's ability to modulate various biological pathways makes it a candidate for further pharmacological exploration.

-

GABA Receptor Modulation :

- Studies have shown that derivatives of benzodioxole can significantly modulate GABAA receptors. For example, a related compound demonstrated an increase in GABA-induced chloride current modulation by up to 1673% with an EC50 value of 51.7 μM . This suggests that this compound may influence neurotransmission through GABAergic pathways.

- Monoamine Oxidase Inhibition :

- Antioxidant Activity :

Study 1: GABA Modulation

A study evaluated the effects of various benzodioxole derivatives on GABAA receptors. The findings indicated that modifications to the benzodioxole structure could enhance receptor modulation efficiency. The most effective derivative showed significant potentiation of GABA currents across different receptor subtypes .

Study 2: Neuroprotective Effects

In vitro studies demonstrated that compounds with similar structures to this compound were able to protect neuronal cells from H2O2-induced damage by reducing oxidative stress levels . This suggests potential applications in neuroprotection.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJQTHIVYWAEDD-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.